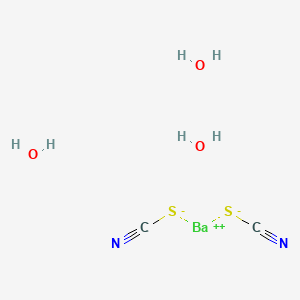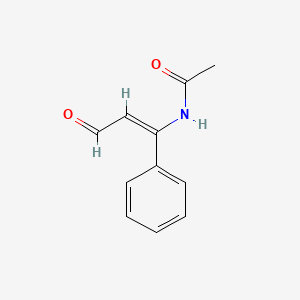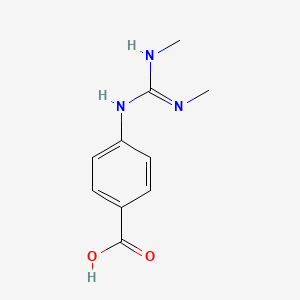
4-(N',N''-Dimethylcarbamimidamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylcarbamimidamido group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting downstream processes .
類似化合物との比較
Similar Compounds
- 4-(N,N-Dimethylcarbamoyloxy)benzoic acid
- 4-(Dimethylamino)benzoic acid
- 4-Nitrobenzoic acid derivatives
Uniqueness
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-[(N,N'-dimethylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13N3O2/c1-11-10(12-2)13-8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15)(H2,11,12,13) |
InChIキー |
PSVDJHGVJNATDH-UHFFFAOYSA-N |
正規SMILES |
CNC(=NC)NC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


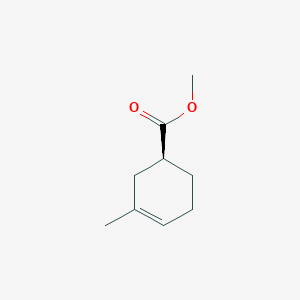
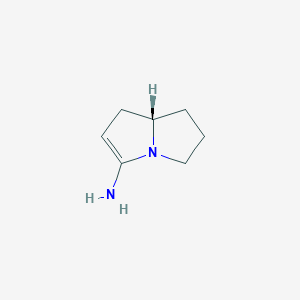

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
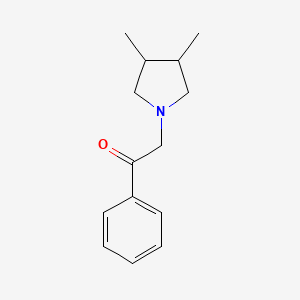
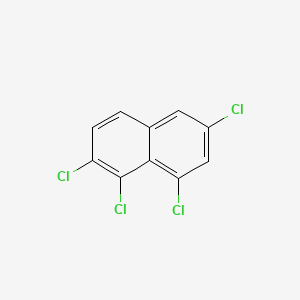
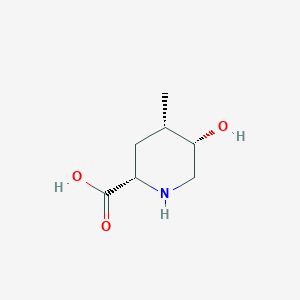
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

